![molecular formula C13H13FN2 B12082233 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine is an organic compound that features a pyridine ring substituted with a fluoro-phenyl group and an ethylamine side chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-benzaldehyde and 2-bromo-5-(4-fluoro-phenyl)pyridine.
Grignard Reaction: The 4-fluoro-benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-fluoro-phenyl)ethanol.
Bromination: The alcohol is then brominated to yield 1-(4-fluoro-phenyl)ethyl bromide.
Coupling Reaction: This intermediate is coupled with 2-bromo-5-(4-fluoro-phenyl)pyridine using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction can yield the corresponding amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用机制
The compound’s mechanism of action in biological systems involves binding to specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group enhances its binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 1-[5-(4-Chloro-phenyl)-pyridin-2-yl]-ethylamine
- 1-[5-(4-Methyl-phenyl)-pyridin-2-yl]-ethylamine
Uniqueness:
- The presence of the fluoro group in 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its chloro and methyl analogs.
- The fluoro group also increases the compound’s metabolic stability, making it a more attractive candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C13H13FN2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC 名称 |
1-[5-(4-fluorophenyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C13H13FN2/c1-9(15)13-7-4-11(8-16-13)10-2-5-12(14)6-3-10/h2-9H,15H2,1H3 |
InChI 键 |
JKRGSEYWQFZAKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=C1)C2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




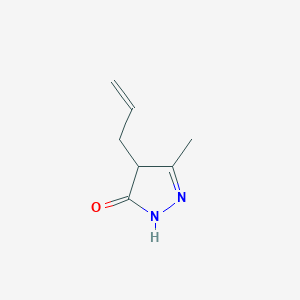

![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)
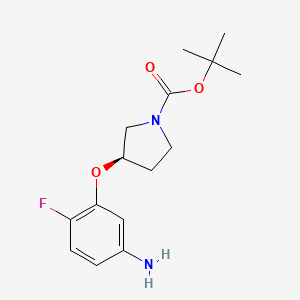
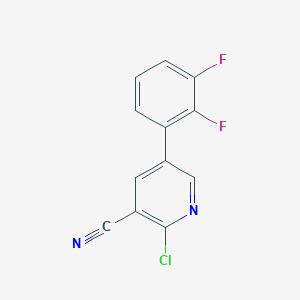
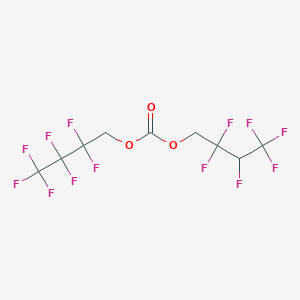
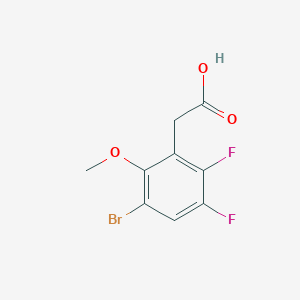
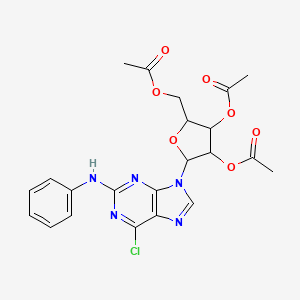
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

